1-(1-phenylethyl)-1H-pyrazol-3-amine
Overview
Description
“1-(1-phenylethyl)-1H-pyrazol-3-amine” is a compound that contains a pyrazole ring, which is a type of aromatic organic compound. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms . It also contains a phenylethyl group, which is a two-carbon chain (ethyl) attached to a phenyl group .
Synthesis Analysis
While specific synthesis methods for “1-(1-phenylethyl)-1H-pyrazol-3-amine” are not available, similar compounds are often synthesized through methods such as the reductive amination of acetophenone .Molecular Structure Analysis
The molecular structure of “1-(1-phenylethyl)-1H-pyrazol-3-amine” would consist of a pyrazole ring attached to a phenylethyl group. The exact structure would depend on the specific locations of these groups .Chemical Reactions Analysis
Amines, such as “1-(1-phenylethyl)-1H-pyrazol-3-amine”, are known to act as weak organic bases, reacting with acids to form salts . They can also undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .Scientific Research Applications
1. Synthesis and Anticancer Activity
A series of derivatives related to 1-(1-phenylethyl)-1H-pyrazol-3-amine were synthesized and analyzed for their structure-activity relationship, revealing compound 1j with potent inhibitory activity against Src kinase. This compound demonstrated significant antitumor efficacy in models of Triple Negative Breast Cancer (TNBC), showing complete tumor suppression in a xenograft mouse model without apparent toxicity (Zhang et al., 2015).
2. Drug Discovery and Synthesis
Efficient synthesis of novel 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal libraries was conducted via a one-pot, three-component, solvent-free synthesis method. This approach is highlighted for its efficiency and environmental friendliness, producing compounds that are promising candidates for drug discovery (Yu et al., 2013).
3. Molecular Structure and Reactivity Analysis
The molecular structure and infrared frequencies of 3-phenyl-1-tosyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine were explored using Hartree Fock and density functional theory methods. These studies showed the molecule's high chemical reactivity, potentially making it valuable for further chemical research and application (Shukla et al., 2015).
4. Semiconductor Oligomer Synthesis
Research into the synthesis and optical properties of poly(p-phenylene-1-(2,5-dimethylphenyl)-5-phenyl-1H-pyrazole-3,4-dicarboxy amide) (poly(PDPPD)) demonstrated the potential of pyrazole derivatives in the development of new semiconductor materials. These materials exhibit variable optical properties based on their molarity, offering insights into the design of novel optoelectronic devices (Cetin et al., 2017).
5. Palladium-Catalyzed Asymmetric Allylic Amination
A study on the use of chiral ferrocenyl pyrazole ligands in palladium-catalyzed asymmetric allylic amination processes highlighted the steric control of η3-allyl configuration and site-selective nucleophilic attack. This research opens up new avenues for the synthesis of chiral amines, a class of compounds essential in pharmaceutical chemistry (Togni et al., 1996).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(1-phenylethyl)pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-9(10-5-3-2-4-6-10)14-8-7-11(12)13-14/h2-9H,1H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDNOUIMSQWSKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C=CC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-phenylethyl)-1H-pyrazol-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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